molecular formula C16H22N2O B5255799 1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one

1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one

Cat. No.: B5255799
M. Wt: 258.36 g/mol
InChI Key: MOFIFOMNSDCVIM-OKILXGFUSA-N
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Description

1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one is a complex organic compound with a unique structure that combines elements of isoindoline and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline and pyrrole intermediates, which are then coupled through a series of reactions involving catalysts and specific reaction conditions. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction and conditions used.

Scientific Research Applications

1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one: Similar in structure but with different substituents or functional groups.

    This compound: Another compound with a similar core structure but varying in the attached groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of isoindoline and pyrrole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(1-methylpyrrol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-17-10-4-7-15(17)8-9-16(19)18-11-13-5-2-3-6-14(13)12-18/h2-4,7,10,13-14H,5-6,8-9,11-12H2,1H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFIFOMNSDCVIM-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CCC(=O)N2CC3CC=CCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CCC(=O)N2C[C@H]3CC=CC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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